molecular formula C17H28O5 B15210618 2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol CAS No. 90213-13-1

2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol

Cat. No.: B15210618
CAS No.: 90213-13-1
M. Wt: 312.4 g/mol
InChI Key: PAXCNPLAOAOAPP-UHFFFAOYSA-N
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Description

2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol is a polyethylene glycol (PEG)-based compound featuring a 4-propylphenoxy group attached via a tetra-ethoxylated chain to an ethanol terminal group. The compound’s properties, such as solubility, thermal stability, and biocompatibility, are influenced by the balance between its aromatic substituent and the length of the ethoxy chain .

Properties

CAS No.

90213-13-1

Molecular Formula

C17H28O5

Molecular Weight

312.4 g/mol

IUPAC Name

2-[2-[2-[2-(4-propylphenoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C17H28O5/c1-2-3-16-4-6-17(7-5-16)22-15-14-21-13-12-20-11-10-19-9-8-18/h4-7,18H,2-3,8-15H2,1H3

InChI Key

PAXCNPLAOAOAPP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 4-propylphenol.

    Etherification: The 4-propylphenol undergoes etherification with ethylene oxide in the presence of a base such as sodium hydroxide to form 4-propylphenoxyethanol.

    Polyether Formation: The 4-propylphenoxyethanol is then reacted with additional ethylene oxide units to form the polyether chain, resulting in the final product, 2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are carefully controlled to ensure high yield and purity. The process often involves:

    Continuous Addition of Ethylene Oxide: To control the degree of polymerization.

    Catalysts: Use of catalysts like potassium hydroxide to speed up the reaction.

    Purification: The final product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Reagents like alkyl halides in the presence of a base.

    Esterification: Carboxylic acids or acid anhydrides in the presence of a catalyst like sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Substitution: Formation of substituted ethers.

    Esterification: Formation of esters.

Scientific Research Applications

2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of membrane proteins due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol is largely dependent on its ability to interact with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, making it useful in the study of membrane proteins and drug delivery systems. The ethoxy chains provide flexibility and hydrophilicity, which can influence the compound’s interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous ethoxylated phenoxy ethanols, highlighting key differences in substituents, ethoxy chain length, molecular weight, and toxicity:

Compound Name Substituent on Phenyl Ethoxy Units Molecular Weight (g/mol) Key Properties Toxicity Applications
2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol (Target Compound) 4-Propyl 4 ~382* Moderate hydrophilicity; balanced surfactant properties No specific data available Surfactants, pharmaceutical formulations
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) 4-(1,1,3,3-Tetramethylbutyl) 1 382.541 High hydrophobicity; used in industrial R&D Acute toxicity (Oral Cat 4); Serious eye damage (Cat 1) Industrial solvents, specialty chemicals
2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]-ethanol (CAS 2315-67-5) 4-(1,1,3,3-Tetramethylbutyl) 1 ~308 Lower molecular weight; limited solubility in polar solvents Not specified Lab-scale synthesis
2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethanol 5-Methyl-2,4-bis(1-phenylethyl) 2 ~470 High steric hindrance; potential for controlled drug delivery Not studied Biomedical research
2-[2-[2-[[(4-Methoxyphenyl)methyl]thio]ethoxy]ethoxy]ethanol (CAS 374807-94-0) 4-Methoxyphenylmethylthio 2 286.392 Thioether linkage enhances chemical reactivity; used in synthetic organic chemistry No toxicity data reported Chemical synthesis intermediates

*Estimated based on analogous structures.

Key Observations:

Substituent Effects :

  • The 4-propyl group in the target compound provides moderate hydrophobicity compared to bulkier substituents like 1,1,3,3-tetramethylbutyl (), which increase steric hindrance and reduce aqueous solubility.
  • Electron-donating groups (e.g., methoxy in ) or sulfur-containing moieties alter reactivity and polarity, enabling niche applications in catalysis or drug delivery .

Ethoxy Chain Length :

  • The four ethoxy units in the target compound enhance water solubility and micelle-forming capacity relative to shorter-chain analogs (e.g., CAS 9036-19-5 with one ethoxy unit) .
  • Longer ethoxy chains (e.g., tetra-ethoxylated vs. di-ethoxylated) generally improve biocompatibility, making the target compound suitable for biomedical uses .

No toxicity data exists for the target compound, but its structural similarity to PEG derivatives suggests lower risks compared to halogenated or aromatic analogs .

Synthetic Feasibility: Multi-step ethoxylation reactions (e.g., Williamson ether synthesis) are required for tetra-ethoxylated derivatives, increasing production complexity compared to mono- or di-ethoxylated counterparts .

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